3-Methylbenzo[d]isoxazol-5-ol
Overview
Description
3-Methylbenzo[d]isoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isoxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and reduce the need for catalysts . This method is advantageous for industrial applications due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
Scientific Research Applications
3-Methylbenzo[d]isoxazol-5-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) uptake inhibitor, which can modulate neurotransmitter levels in the brain . This mechanism is particularly relevant for its anticonvulsant and antidepressant activities. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazol-5-yl sulfonamide: This compound is structurally similar and has been studied for its potential as a BRD4 inhibitor in cancer treatment.
5-Phenylisoxazole-3-carbohydrazide: Another related compound with applications in medicinal chemistry.
Uniqueness
3-Methylbenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor sets it apart from other isoxazole derivatives, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-methyl-1,2-benzoxazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQUVKBATLSLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626917 | |
Record name | 3-Methyl-1,2-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214760-36-8 | |
Record name | 3-Methyl-1,2-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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